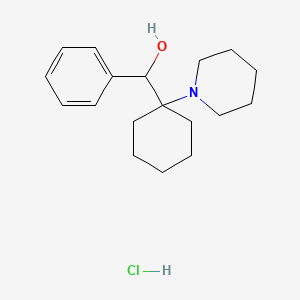![molecular formula C12H9N3O8S B14339668 1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione CAS No. 93801-70-8](/img/structure/B14339668.png)
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a 2,4-dinitrophenyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of maleic anhydride with ammonia or primary amines. The resulting product is then reacted with 2,4-dinitrophenyl sulfanyl chloride under basic conditions to introduce the 2,4-dinitrophenyl sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the 2,4-dinitrophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dinitrophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
科学的研究の応用
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. This interaction can affect various biochemical pathways, depending on the specific target.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A compound with a similar 2,4-dinitrophenyl group, used in the detection of carbonyl compounds.
N-Phenylmaleimide: Shares the pyrrolidine-2,5-dione core and is used in polymer chemistry.
Sulfonyl Chlorides: Compounds with similar reactivity due to the presence of a sulfonyl group.
Uniqueness
1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione is unique due to its combination of a reactive 2,4-dinitrophenyl group and a pyrrolidine-2,5-dione core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
特性
CAS番号 |
93801-70-8 |
|---|---|
分子式 |
C12H9N3O8S |
分子量 |
355.28 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(2,4-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H9N3O8S/c16-10-3-4-11(17)13(10)23-12(18)6-24-9-2-1-7(14(19)20)5-8(9)15(21)22/h1-2,5H,3-4,6H2 |
InChIキー |
VLCJNKHPAQQVKK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
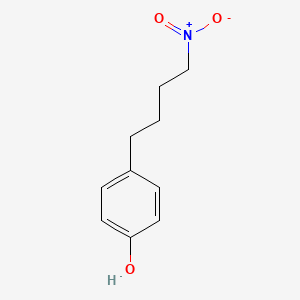

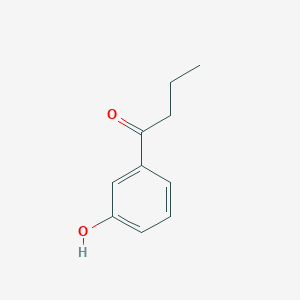
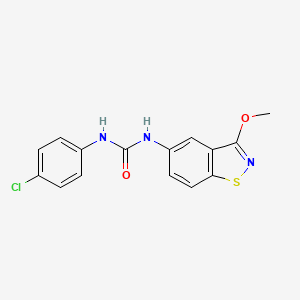
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
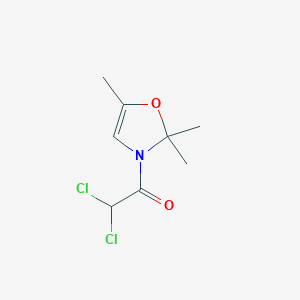
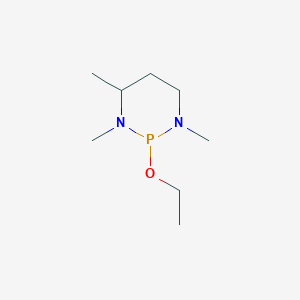
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
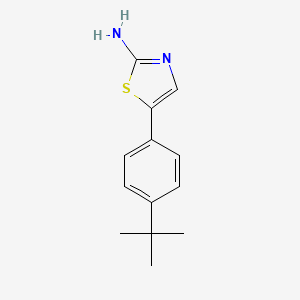
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
